

An In-depth Technical Guide to 2-(2-Bromoethyl)-1,3-dioxolane

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-1,3-dioxolane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-bromoethyl)-1,3-dioxolane**, a key chemical intermediate in organic synthesis. The document details its chemical identity, physical and spectral properties, and established experimental protocols for its synthesis. A significant focus is placed on its application in drug discovery, particularly as a building block for Epidermal Growth Factor Receptor (EGFR) inhibitors. The guide includes a detailed visualization of the EGFR signaling pathway to provide context for its therapeutic relevance.

Chemical Identity and Structure

2-(2-Bromoethyl)-1,3-dioxolane is a heterocyclic compound widely utilized in organic chemistry as a protected form of 3-bromopropionaldehyde. Its structure consists of a 1,3-dioxolane ring substituted at the 2-position with a bromoethyl group.

CAS Number: 18742-02-4

Molecular Formula: C₅H₉BrO₂

Structure:

- SMILES: C1COC(O1)CCBr

- InChI: InChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2
- InChIKey: GGZQLTVZPOGLCC-UHFFFAOYSA-N

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of **2-(2-bromoethyl)-1,3-dioxolane** is presented below, compiled from various sources. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference(s)
Molecular Weight	181.03 g/mol	
Appearance	Colorless to light orange/yellow clear liquid	
Boiling Point	68-70 °C at 8 mmHg	
Density	1.542 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.479	
Flash Point	65 °C (149 °F)	
Solubility	Chloroform (Sparingly), Ethyl Acetate (Slightly)	
Storage Conditions	2-8°C, protect from light, under inert gas	
¹ H NMR (500 MHz, CDCl ₃)	δ 2.22 (dt, J = 4.6 Hz, J = 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88 (m, 2H), 3.96 (m, 2H), 5.01 (t, J = 4.6 Hz, 1H)	
¹³ C NMR (126 MHz, CDCl ₃)	δ 27.14, 36.97, 64.78 (2C), 102.34	

Experimental Protocols: Synthesis

2-(2-Bromoethyl)-1,3-dioxolane is typically synthesized by the acetalization of 3-bromopropionaldehyde, which is often generated in situ. Below are detailed protocols for its preparation.

Synthesis from Acrolein and Ethylene Glycol with HBr

This method involves the hydrobromination of acrolein followed by acetalization with ethylene glycol.

Reaction Scheme: Acrolein + HBr → 3-Bromopropionaldehyde
3-Bromopropionaldehyde + Ethylene Glycol → **2-(2-Bromoethyl)-1,3-dioxolane**

Detailed Protocol:

- Step 1: Reagent Preparation: In a flask, a mixture of acrolein (90%, 374 mg, 6.0 mmol) and ethylene glycol (460 mg, 7.4 mmol) is prepared in 1,4-dioxane (5 mL).
- Step 2: Reaction Initiation: The mixture is cooled to 5 °C. A solution of hydrogen bromide in 1,4-dioxane (17%, 4.0 g, 8.4 mmol) is added.
- Step 3: Reaction Progression: The reaction mixture is then warmed to room temperature and stirred for 30 minutes.
- Step 4: Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 mL) and extracted with diethyl ether (3 x 15 mL).
- Step 5: Washing and Drying: The combined organic layers are washed with brine (3 x 25 mL) and dried over anhydrous sodium sulfate (10 g).
- Step 6: Purification: The solvent is removed under reduced pressure (in vacuo), and the crude residue is purified by column chromatography on florisil (eluent: pentane) to yield the final product as a colorless liquid (yield: 82%).

Role in Drug Discovery and Development

2-(2-Bromoethyl)-1,3-dioxolane serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly in the field of oncology. Its primary utility lies in introducing a protected three-carbon chain that can be further elaborated.

Synthesis of EGFR Inhibitors

The compound is notably used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a transmembrane protein that, upon activation by its ligands, triggers a signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. **2-(2-Bromoethyl)-1,3-dioxolane** can be converted into a corresponding Grignard reagent or an organotrifluoroborate reagent, which then participates in cross-coupling reactions to build the core structures of these inhibitors.

Below is a logical workflow illustrating the role of **2-(2-bromoethyl)-1,3-dioxolane** in the synthesis of EGFR inhibitors.

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